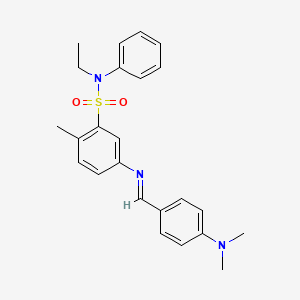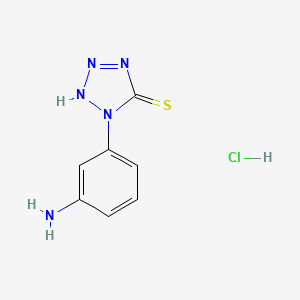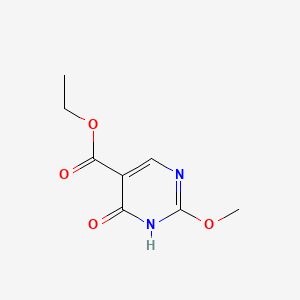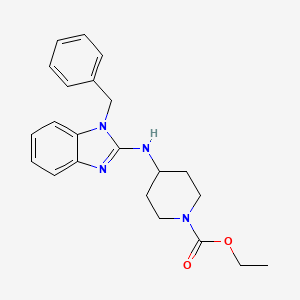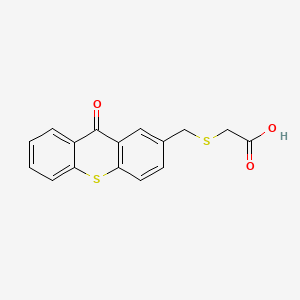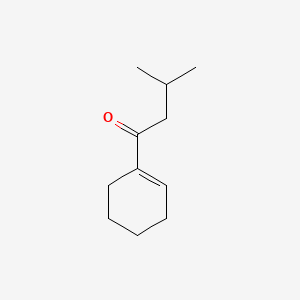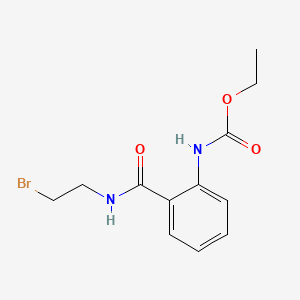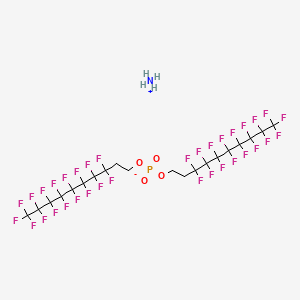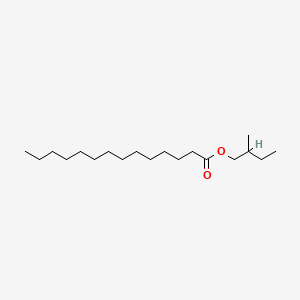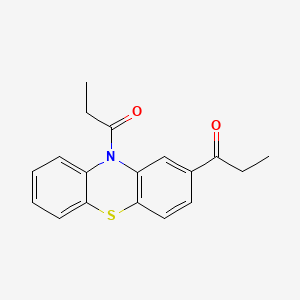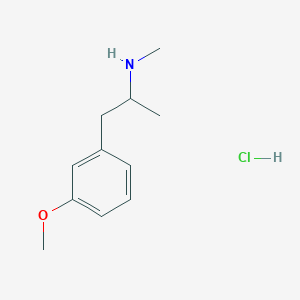![molecular formula C28H29O5P B1622891 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;[methyl(phenoxy)phosphoryl]oxybenzene CAS No. 68664-06-2](/img/structure/B1622891.png)
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;[methyl(phenoxy)phosphoryl]oxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate is a complex polymeric compound. It is known for its unique structural properties and is widely used in various industrial applications. The compound is formed by the polymerization of phenol, 4,4’-(1-methylethylidene)bis- with diphenyl methylphosphonate, resulting in a polymer with significant thermal stability and flame retardant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate typically involves a polycondensation reaction. This reaction occurs between phenol, 4,4’-(1-methylethylidene)bis- and diphenyl methylphosphonate under controlled conditions. The reaction is usually catalyzed by an acid or base catalyst and conducted at elevated temperatures to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then maintained under these conditions for a specific period to ensure complete polymerization. The resulting polymer is then purified and processed into the desired form for various applications.
化学反应分析
Types of Reactions
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The polymer can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
科学研究应用
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a flame retardant additive in various polymeric materials.
Biology: The polymer’s biocompatibility makes it suitable for certain biomedical applications.
Medicine: It is explored for use in drug delivery systems due to its stability and compatibility with various drugs.
Industry: The polymer is widely used in the production of flame-retardant materials, coatings, and adhesives.
作用机制
The mechanism by which phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate exerts its effects is primarily through its thermal stability and flame retardant properties. The polymer acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. This char layer acts as a barrier, reducing heat transfer and slowing down the combustion process.
相似化合物的比较
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-:
Diphenyl methylphosphonate: This compound is used in the synthesis of various flame retardant materials.
Uniqueness
Phenol, 4,4’-(1-methylethylidene)bis-, polymer with diphenyl methylphosphonate is unique due to its combined properties of thermal stability and flame retardancy. Unlike other similar compounds, this polymer offers a balanced combination of these properties, making it highly effective in applications requiring both.
属性
CAS 编号 |
68664-06-2 |
|---|---|
分子式 |
C28H29O5P |
分子量 |
476.5 g/mol |
IUPAC 名称 |
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;[methyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H16O2.C13H13O3P/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h3-10,16-17H,1-2H3;2-11H,1H3 |
InChI 键 |
BGOVZUITOWENCB-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


